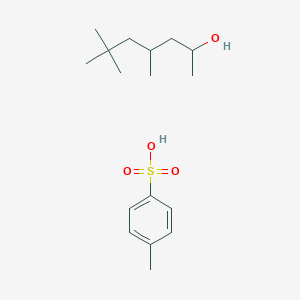![molecular formula C21H17NO4 B14662676 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid CAS No. 42803-75-8](/img/structure/B14662676.png)
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of hydroxyl, anilino, and benzoyl functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylaniline with 2-hydroxybenzoic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. Quality control measures are also implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzoyl group can also participate in various chemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Similar in structure but lacks the anilino and benzoyl groups.
2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group instead of the anilino group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a sulfonic acid group and a methoxy group.
Uniqueness
2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid is unique due to the combination of hydroxyl, anilino, and benzoyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
42803-75-8 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-hydroxy-4-(4-methylanilino)benzoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-13-6-8-14(9-7-13)22-15-10-11-18(19(23)12-15)20(24)16-4-2-3-5-17(16)21(25)26/h2-12,22-23H,1H3,(H,25,26) |
InChI Key |
QPHARHZLYSVMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


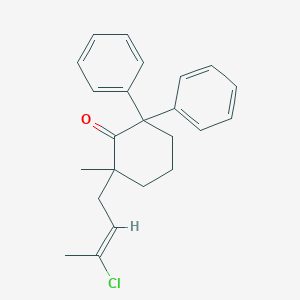
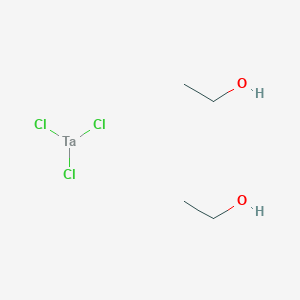
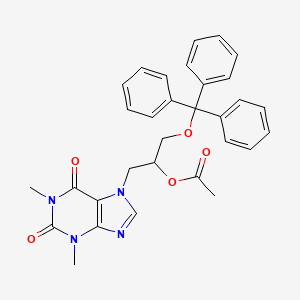
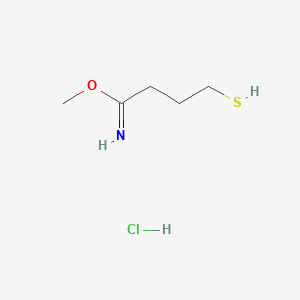
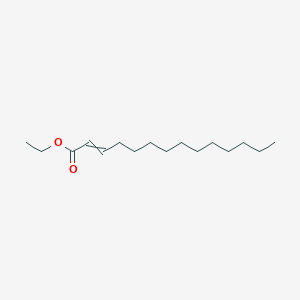
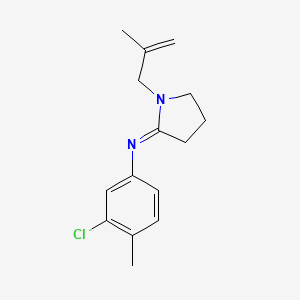
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
